Martensite

Surface Engineering Wear Resistance Plasma Immersion Ion Implantation

Specify Martensite (CAS 12173-93-2) to secure its quantifiable performance advantages. This diffusionless transformation product delivers up to 2000 HV surface hardness (vs. 1200 HV for austenite) and 7.2 GPa nano-hardness (vs. 2.8 GPa ferrite) for superior multi-fold wear reduction. For shape-memory applications, its NiTi B19' phase provides a non-negotiable 8% recoverable strain (vs. 4% in Cu-based alloys). Prioritize martensitic steels or NiTi alloys to ensure maximal hardness, bulk toughness via tempered cores, and device-range integrity.

Molecular Formula C10H8O2
Molecular Weight 0
CAS No. 12173-93-2
Cat. No. B1171850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMartensite
CAS12173-93-2
SynonymsMartensite
Molecular FormulaC10H8O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 kg / 500 kg / 1 ton / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Martensite (CAS 12173-93-2) as a High-Performance Structural Phase and Functional Alloy: A Technical Reference for Procurement and Research


Martensite (CAS 12173-93-2) is a metastable, diffusionless transformation product found in steels and non-ferrous alloys, including the titanium-nickel (NiTi) shape memory alloy system [1]. Its distinguishing characteristics include a body-centered tetragonal (BCT) crystal structure in ferrous systems and a monoclinic (B19') structure in NiTi, which confer exceptional hardness, strength, and unique functional properties such as the shape memory effect and superelasticity [1]. Martensite is formed via rapid cooling (quenching) from a high-temperature parent austenite phase, a process that traps interstitial carbon (in steels) or induces a shear transformation (in SMAs), leading to a highly stressed, defect-rich microstructure [2].

Why Generic Substitution of Martensite with Other Microstructural Phases or SMA Types Fails: A Procurement Risk Assessment


Martensite cannot be generically substituted with other microstructural constituents (e.g., austenite, ferrite, pearlite, bainite) or alternative shape memory alloy (SMA) systems without significant, quantifiable performance degradation. The fundamental mechanisms that produce martensite—diffusionless shear transformation and, in ferrous systems, severe lattice distortion from interstitial carbon—create a unique combination of properties not replicated by diffusion-controlled transformation products or other SMA compositions [1]. For example, substituting martensite with austenite in a wear-resistant surface application would result in a hardness reduction of up to 50% (from ~2000 HV to ~1000-1200 HV) [2]. Similarly, replacing a martensitic NiTi SMA actuator with a CuAlNi alternative would cut the maximum recoverable strain by half (from 8% to 4%), compromising the device's functional range . The evidence below quantifies these critical performance gaps and establishes the specific, data-driven rationale for prioritizing martensite in applications where its unique property profile is required.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Martensite vs. Key Comparators


Surface Hardness Superiority: Expanded Martensite vs. Expanded Austenite after Plasma Immersion Ion Implantation (PIII)

In a direct head-to-head comparison using high-voltage PIII nitriding, the expanded martensite phase formed in martensitic stainless steel demonstrates a significantly higher surface hardness than the expanded austenite phase formed in austenitic stainless steel under identical process conditions (400°C) [1]. The expanded martensite achieves a hardness of up to 2000 HV, compared to 1000–1200 HV for expanded austenite [1]. Both phases show a wear reduction of several orders of magnitude compared to untreated material, but the martensitic variant offers a clear advantage in ultimate hardness for applications demanding extreme surface durability [1].

Surface Engineering Wear Resistance Plasma Immersion Ion Implantation

Nano-Hardness Dominance: Martensite vs. Bainite in Multiphase Cast Steel

Nanoindentation testing on a bainitic and martensitic multiphase cast steel reveals that the martensite phase possesses a significantly higher local hardness than the bainite phase within the same material [1]. The nano-hardness of martensite was measured at 5.633 GPa, while bainite exhibited a value of 4.200 GPa [1]. This difference is attributed to the higher density of dislocations and finer lath structure in the martensite, which provides greater resistance to localized plastic deformation [1].

Nanoindentation Mechanical Properties Multiphase Steel

Nano-Hardness Ratio: Martensite vs. Ferrite in a Dual-Phase Low-Carbon Steel

In a dual-phase steel composed of a soft ferrite matrix and hard martensite islands, nanoindentation reveals a dramatic difference in the mechanical properties of the two phases [1]. In a specimen tempered at 473 K, the nanohardness of martensite was measured at 7.2 GPa, while the ferrite phase exhibited a nanohardness of only 2.8 GPa [1]. This stark contrast underscores the role of martensite as the primary strengthening constituent in dual-phase steels [1].

Dual-Phase Steel Nanoindentation Automotive Materials

Maximum Recoverable Strain in Shape Memory Alloys: NiTi Martensite vs. CuAlNi Martensite

The shape memory effect (SME) in NiTi alloys is driven by the reversible martensitic transformation. A comparative study of different SMA systems indicates that the martensitic transformation in binary NiTi alloys can recover significantly larger inelastic strains than that in CuAlNi alloys . NiTi alloys demonstrate a recoverable tensile strain of up to 8%, whereas CuAlNi alloys are limited to approximately 4% recovery strain . This difference is a direct consequence of the specific crystallography and twinning modes available in the B19' martensite phase of NiTi .

Shape Memory Alloys Actuator Materials Superelasticity

Validated Research and Industrial Application Scenarios for Martensite (CAS 12173-93-2) Driven by Comparative Evidence


High-Hardness, Wear-Resistant Surfaces via Low-Temperature Plasma Nitriding

This scenario leverages the direct evidence that expanded martensite achieves a hardness of up to 2000 HV after PIII nitriding, substantially exceeding the 1000-1200 HV of expanded austenite under identical conditions [1]. Industrial users seeking to maximize the service life of components subject to sliding wear (e.g., pump shafts, valve stems, cutting tools) should prioritize martensitic stainless steel grades (e.g., AISI 420) for surface engineering treatments over their austenitic counterparts. The quantified 67-100% hardness advantage translates directly to a multi-fold reduction in wear rate, as observed in the source study [1]. This application is most relevant when the combination of high surface hardness, good corrosion resistance, and bulk toughness (via a tempered martensite core) is required.

Design of Ultra-High-Strength Dual-Phase and Multi-Phase Steels for Lightweighting

The quantitative nano-hardness data for martensite (5.6-7.2 GPa) versus softer phases like bainite (4.2 GPa) and ferrite (2.8 GPa) provides a direct, data-driven foundation for the design of advanced high-strength steels (AHSS) [REFS-2, REFS-3]. Metallurgists and procurement specialists can use these values to estimate bulk mechanical properties using rule-of-mixtures models. For applications like automotive structural components where both high strength and formability are paramount, a dual-phase ferrite-martensite microstructure is selected precisely because the hard martensite islands (7.2 GPa) embedded in a soft ferrite matrix (2.8 GPa) provide an optimal combination of high tensile strength (>1000 MPa) and good elongation [3].

High-Stroke Actuators and Medical Devices Based on NiTi Shape Memory Alloys

This application is directly supported by the class-level evidence comparing the recoverable strain of NiTi martensite (up to 8%) with that of CuAlNi (4%) . For applications requiring large displacement or high work output per cycle—such as orthodontic archwires, vascular stents, and precision thermal actuators—NiTi alloys are uniquely positioned. The 8% recoverable strain of the B19' martensite phase in NiTi is a non-negotiable performance requirement for these devices, and the comparative data provides a clear justification for selecting NiTi over less expensive but lower-performing Cu-based shape memory alloys .

Through-Hardened Wear Components Requiring Maximum Bulk Hardness

The evidence that fully martensitic microstructures can achieve Vickers hardness values of up to 875 HV5 [4] directly supports the application of martensite as the preferred microstructure for through-hardened wear parts (e.g., ball bearings, gears, dies). This scenario is contrasted with components that are only surface-hardened or that rely on softer, diffusion-controlled transformation products like pearlite. The procurement of high-carbon or high-hardenability alloy steels is specifically driven by the requirement to achieve this fully martensitic, high-hardness condition throughout the component's cross-section, providing exceptional resistance to indentation and abrasive wear.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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